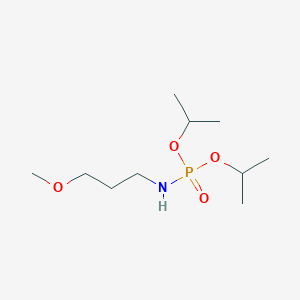
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide is a chemical compound with the molecular formula C14H16N2·HBr It is a derivative of picoline, a methyl derivative of pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide typically involves the reaction of 2-picoline with phenethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrobromic acid to form the monohydrobromide salt. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency. The purification process may include crystallization, filtration, and drying to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted picoline derivatives.
科学的研究の応用
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Picoline: A methyl derivative of pyridine, similar in structure but lacking the phenethyl and imino groups.
Phenethylamine: A simple amine with a phenethyl group, lacking the picoline moiety.
4-Iminopyridine: Contains an imino group attached to a pyridine ring, similar but not identical in structure.
Uniqueness
1,4-Dihydro-4-imino-1-phenethyl-2-picoline monohydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
33262-96-3 |
|---|---|
分子式 |
C14H17BrN2 |
分子量 |
293.20 g/mol |
IUPAC名 |
2-methyl-1-(2-phenylethyl)pyridin-4-imine;hydrobromide |
InChI |
InChI=1S/C14H16N2.BrH/c1-12-11-14(15)8-10-16(12)9-7-13-5-3-2-4-6-13;/h2-6,8,10-11,15H,7,9H2,1H3;1H |
InChIキー |
DPEFZZLVSKMGSW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=N)C=CN1CCC2=CC=CC=C2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)



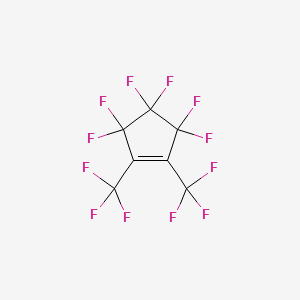
![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)
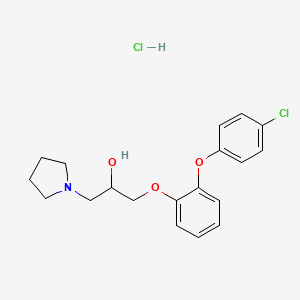
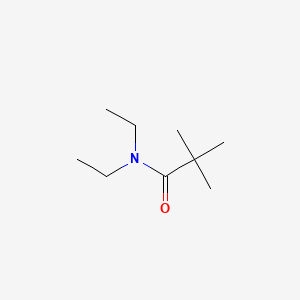
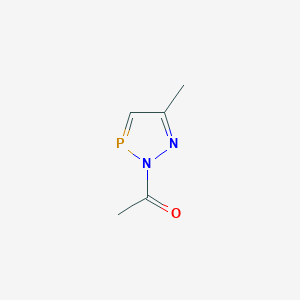

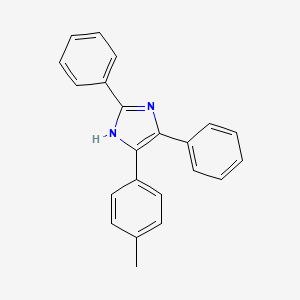
![4,18-dioxa-9,14,23,28-tetrazaheptacyclo[15.11.0.03,15.05,13.07,11.019,27.021,25]octacosa-1(28),2,5(13),6,11,14,16,19(27),20,25-decaene-8,10,22,24-tetrone](/img/structure/B14690267.png)
![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)
